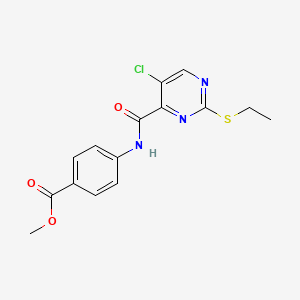

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate

Description

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate is a pyrimidine-based organic compound featuring a benzoate ester core linked to a substituted pyrimidine moiety. The pyrimidine ring is substituted with a chlorine atom at the 5-position and an ethylthio group at the 2-position. This compound is structurally related to kinase inhibitors and anticancer agents due to its pyrimidine scaffold, which is a common pharmacophore in medicinal chemistry. Its synthesis typically involves coupling reactions between pyrimidine carboxylic acid derivatives and substituted benzoates, as seen in analogous compounds .

The chlorine atom at the 5-position is a common feature in bioactive pyrimidines, often enhancing target selectivity and stability against enzymatic degradation .

Properties

IUPAC Name |

methyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-3-23-15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)22-2/h4-8H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOHBXDCNPQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with the desired substituents. The reaction conditions often involve the use of reagents such as N,N-Diisopropylethylamine and Isopropylmagnesium chloride lithium chloride complex solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone.

Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Applications

-

Antiviral Activity :

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate has been investigated for its potential as an antiviral agent, particularly against Hepatitis B virus (HBV). The compound acts as an HBV core protein inhibitor, making it suitable for the prophylaxis and treatment of hepatitis B. Research indicates that it may inhibit viral replication effectively, which is crucial for managing chronic HBV infections . -

Cancer Research :

The compound's structural analogs have been studied for their anticancer properties. Compounds similar to this compound have shown potential in selectively inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. This selectivity indicates that derivatives of this compound could be developed into therapeutic agents for cancer treatment .

Agricultural Applications

- Pesticide Development :

The compound's pyrimidine structure is of interest in developing new pesticides. Its ability to interact with biological systems suggests potential use as a herbicide or fungicide, targeting specific pathways in pests while minimizing effects on non-target organisms. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of various pyrimidine derivatives, this compound exhibited significant inhibition of HBV replication in vitro. The study measured viral load reduction and cytotoxicity levels, demonstrating a favorable therapeutic index for the compound .

Case Study 2: Anticancer Potential

A series of experiments were conducted to evaluate the binding affinity of this compound derivatives to carbonic anhydrase IX. Results showed that specific modifications to the compound increased its binding affinity, suggesting a pathway for developing potent anticancer agents .

Table 1: Summary of Medicinal Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of HBV core protein | |

| Anticancer | Inhibition of carbonic anhydrase IX |

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and ethylthio substituents may play a role in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate, we compare it with structurally and functionally related compounds from recent literature.

Structural Analogues

Key Differences in Properties

- Substituent Effects: The ethylthio group in the target compound confers higher lipophilicity compared to the morpholinomethyl or carbamoyl groups in analogues. This may enhance membrane permeability but reduce aqueous solubility. The morpholinomethyl group in Compound 6 () introduces a polar tertiary amine, improving solubility and likely contributing to its potent FAK inhibition . The carbamoyl group in the compound from –4 facilitates intermolecular hydrogen bonding (N–H⋯N and C–Cl⋯O interactions), stabilizing its crystal lattice .

- Biological Activity: Compound 6 () demonstrates strong FAK inhibition and antiproliferative effects, attributed to its amino-linked morpholinomethyl group, which likely interacts with the kinase’s ATP-binding pocket . The target compound’s ethylthio group may reduce polar interactions with kinases compared to Compound 6, but this could be offset by improved pharmacokinetics (e.g., longer half-life).

Crystallographic Insights

- The crystal structure of Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () reveals a cis conformation of the amide group, contrasting with the trans conformation observed in its silver(I) complex . This conformational flexibility may influence ligand-receptor interactions in bioactive analogues.

- The target compound’s ethylthio group is bulkier than the carbamoyl or morpholinomethyl groups, which could sterically hinder crystallization or alter packing efficiency in solid-state forms.

Research Findings and Implications

- Kinase Inhibition : Pyrimidine derivatives with electron-withdrawing groups (e.g., Cl) at the 5-position and flexible substituents (e.g., ethylthio) at the 2-position are promising for kinase-targeted therapies. However, substituent polarity must balance solubility and target engagement .

- Material Science Applications : The hydrogen-bonding network in Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate highlights its utility in designing coordination polymers or metal-organic frameworks (MOFs) .

Biological Activity

Methyl 4-(5-chloro-2-(ethylthio)pyrimidine-4-carboxamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN3O3S

- Molecular Weight : 351.8 g/mol

- CAS Number : 879931-11-0

The compound features a pyrimidine ring substituted with a chloro group and an ethylthio moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess significant antibacterial and antifungal activities. The presence of the chloro and ethylthio groups may enhance these effects by interacting with microbial enzymes or disrupting cell membranes.

Anticancer Potential

Studies have explored the anticancer potential of pyrimidine derivatives. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific assays conducted on similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting a need for further investigation into this compound's efficacy.

Synthesis and Testing

A notable study synthesized this compound through a multi-step reaction involving key intermediates. The synthesis route included the formation of the pyrimidine core followed by amide coupling with benzoic acid derivatives.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of pyrimidine | Reflux in THF |

| 2 | Amide coupling | RT with coupling agents |

| 3 | Purification | Recrystallization from ethanol |

The synthesized compound was then subjected to biological assays to evaluate its activity against selected pathogens and cancer cell lines.

In Vitro Studies

In vitro studies focused on the compound's effect on human cancer cell lines, such as HeLa and MCF-7. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Summary of Biological Activities

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups) .

- NMR spectroscopy :

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 1 ppm error) .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., torsion angles between pyrimidine and benzoate moieties) .

How do variations in substituents (e.g., ethylthio vs. methylthio) affect the compound’s physicochemical properties and biological activity?

Q. Advanced

- Lipophilicity : Ethylthio increases logP compared to methylthio, enhancing membrane permeability but potentially reducing aqueous solubility .

- Electronic effects : Bulkier alkylthio groups (e.g., ethyl) may sterically hinder target binding, altering IC₅₀ values in enzyme inhibition assays.

- Biological activity : Substitution trends can be analyzed via SAR studies. For example, replacing ethylthio with benzylthio in analogous pyrimidines reduced antiviral activity by 50% .

What challenges arise in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystallographic parameters)?

Q. Advanced

- NMR discrepancies : Calculated shifts (DFT methods) may deviate from experimental data due to solvent effects or dynamic processes (e.g., rotameric equilibria). Use explicit solvent models and relaxation experiments to validate .

- Crystallographic vs. solution structures : Crystal packing forces can distort bond angles vs. solution-phase conformations. Compare with NOESY data to assess flexibility .

- Mitigation : Cross-validate using multiple techniques (e.g., NMR, X-ray, and computational docking) .

How can X-ray crystallography be utilized to determine the three-dimensional structure and intermolecular interactions of this compound?

Q. Advanced

- Single-crystal growth : Optimize solvent systems (e.g., ethyl acetate/hexane) and slow evaporation .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 295 K. Refinement with SHELXL achieves R-factors < 0.05 .

- Intermolecular interactions : Identify π-π stacking (pyrimidine-benzene ring distance ~3.5 Å) and hydrogen bonds (e.g., N–H⋯O=C, 2.8–3.0 Å) .

What are the key considerations for ensuring purity and stability during synthesis and storage?

Q. Basic

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to isolate >95% purity. Confirm via HPLC (C18 column, acetonitrile/water) .

- Stability : Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the ethylthio group. Monitor degradation via LC-MS for sulfoxide/sulfone formation .

What methodological approaches are employed to study the compound’s reactivity under varying conditions (e.g., acidic, basic, or oxidizing environments)?

Q. Advanced

- Acidic/basic hydrolysis : Reflux in HCl/NaOH to cleave ester or amide bonds, followed by LC-MS to identify degradation products (e.g., benzoic acid or pyrimidine fragments) .

- Oxidative stability : Treat with H₂O₂ or mCPBA to assess sulfoxide/sulfone formation. Monitor via ¹H NMR (δ 2.8–3.5 ppm for S=O groups) .

What are the common impurities encountered during synthesis, and how are they identified and removed?

Q. Basic

- Unreacted starting materials : Detect via TLC (Rf comparison) and remove via aqueous extraction .

- Dimerization byproducts : Formed via amide coupling side reactions; isolate via size-exclusion chromatography .

- Metal contaminants : Use chelating agents (e.g., EDTA) during workup to sequester residual catalysts .

How does the presence of the ethylthio group influence the compound’s electronic structure and binding affinity in target interactions?

Q. Advanced

- Electron donation : Ethylthio’s +M effect increases electron density on the pyrimidine ring, altering π-π interactions with aromatic residues in target proteins.

- Docking studies : Molecular dynamics simulations show ethylthio enhances hydrophobic contacts but may reduce polar interactions compared to hydroxyl or amino substituents .

What strategies are used to validate the compound’s mechanism of action in biological systems, especially when conflicting results are reported in literature?

Q. Advanced

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct vs. off-target effects .

- Structural biology : Co-crystallize the compound with its target protein to confirm binding mode, resolving discrepancies between biochemical and cellular data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.